molecular formula C13H11N3O4 B14594298 N-(4-Methoxyphenyl)-5-nitropyridine-3-carboxamide CAS No. 60524-32-5

N-(4-Methoxyphenyl)-5-nitropyridine-3-carboxamide

Cat. No.: B14594298
CAS No.: 60524-32-5
M. Wt: 273.24 g/mol
InChI Key: IXUGZCUPHZHYAT-UHFFFAOYSA-N
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Description

N-(4-Methoxyphenyl)-5-nitropyridine-3-carboxamide is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a methoxyphenyl group and a nitro group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Methoxyphenyl)-5-nitropyridine-3-carboxamide typically involves a multi-step process

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of less hazardous reagents and solvents, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-(4-Methoxyphenyl)-5-nitropyridine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include amino derivatives, hydroxyl derivatives, and various substituted pyridine compounds .

Scientific Research Applications

N-(4-Methoxyphenyl)-5-nitropyridine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-Methoxyphenyl)-5-nitropyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-Methoxyphenyl)-5-nitropyridine-3-carboxamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its nitro group and methoxyphenyl group make it a versatile compound for various synthetic and research applications .

Properties

CAS No.

60524-32-5

Molecular Formula

C13H11N3O4

Molecular Weight

273.24 g/mol

IUPAC Name

N-(4-methoxyphenyl)-5-nitropyridine-3-carboxamide

InChI

InChI=1S/C13H11N3O4/c1-20-12-4-2-10(3-5-12)15-13(17)9-6-11(16(18)19)8-14-7-9/h2-8H,1H3,(H,15,17)

InChI Key

IXUGZCUPHZHYAT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC(=CN=C2)[N+](=O)[O-]

Origin of Product

United States

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